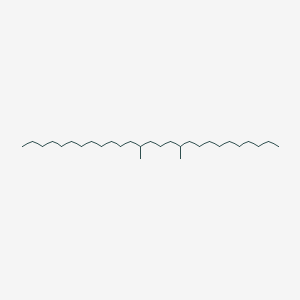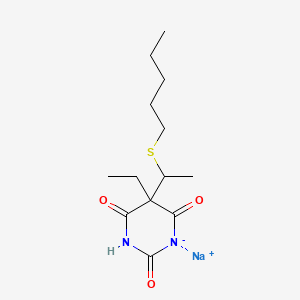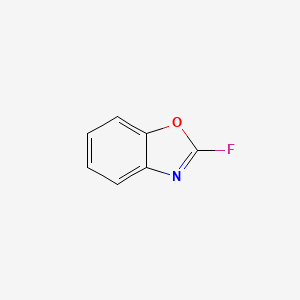
11,15-Dimethylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60. It is a branched alkane, specifically a dimethyl-substituted heptacosane.
Preparation Methods
The preparation of 11,15-Dimethylheptacosane can be achieved through synthetic organic chemistry techniques. One common method involves the alkylation of a heptacosane precursor with appropriate methylating agents under controlled conditions. Industrial production methods may involve the extraction of this compound from natural sources, such as insect cuticles, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
11,15-Dimethylheptacosane undergoes various chemical reactions typical of hydrocarbons. These include:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Scientific Research Applications
11,15-Dimethylheptacosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactions.
Medicine: Research into its potential biological activities and interactions with biological membranes is ongoing.
Mechanism of Action
The mechanism of action of 11,15-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the cuticle of insects, contributing to the formation of a protective barrier against desiccation and pathogens. Additionally, it serves as a chemical signal for communication, particularly in social insects like ants and cockroaches .
Comparison with Similar Compounds
11,15-Dimethylheptacosane can be compared with other similar hydrocarbons, such as:
3,11-Dimethylheptacosane: Another dimethyl-substituted heptacosane with different methyl group positions.
9,13-Dimethylpentacosane: A shorter chain hydrocarbon with similar branching.
3,11-Dimethylnonacosane: A longer chain hydrocarbon with similar branching patterns.
These compounds share similar chemical properties but differ in their specific biological roles and physical characteristics, highlighting the unique position of this compound in scientific research and applications.
Properties
CAS No. |
68547-22-8 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
11,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-13-15-16-18-20-22-25-29(4)27-23-26-28(3)24-21-19-17-14-12-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
BBURCSMCPAGRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)



![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

